molecular formula C21H20N2O3 B3956662 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide

Cat. No. B3956662
M. Wt: 348.4 g/mol
InChI Key: RIJFNUZXIFWYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is a widely studied compound in the field of neuroscience and has been used to investigate the role of the μ-opioid receptor in various physiological and behavioral processes.

Mechanism of Action

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. When activated by endogenous opioid peptides such as endorphins and enkephalins or exogenous drugs such as morphine, the μ-opioid receptor inhibits the release of neurotransmitters such as glutamate and substance P, leading to a reduction in pain perception and an increase in reward and pleasure. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide blocks the effects of these ligands by binding to the μ-opioid receptor and preventing its activation.
Biochemical and Physiological Effects:
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to block the analgesic effects of morphine and other opioid drugs, indicating that it is a selective antagonist of the μ-opioid receptor. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has also been shown to block the rewarding effects of opioids, indicating that it may be useful in the treatment of opioid addiction. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been shown to block the effects of stress and anxiety, indicating that it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide in lab experiments is that it is a selective antagonist of the μ-opioid receptor, meaning that it can be used to investigate the specific role of this receptor in various physiological and behavioral processes. Another advantage is that 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide is that it is not a clinically approved drug and therefore cannot be used in human subjects. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are many future directions for research on 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide and the μ-opioid receptor. One direction is to investigate the role of the μ-opioid receptor in the regulation of immune function and inflammation, as recent studies have suggested that this receptor may play a role in these processes. Another direction is to develop more selective antagonists of the μ-opioid receptor that can be used in human subjects for the treatment of pain, addiction, and anxiety disorders. Finally, further studies are needed to investigate the potential off-target effects of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide and other μ-opioid receptor antagonists, in order to better understand their mechanisms of action and potential therapeutic applications.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been used extensively in scientific research to investigate the role of the μ-opioid receptor in various physiological and behavioral processes. It has been shown to block the effects of morphine and other opioid drugs, indicating that it is a selective antagonist of the μ-opioid receptor. 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has also been used to study the effects of opioid receptor activation on pain perception, reward, and addiction. In addition, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-phenylbenzamide has been used to investigate the role of the μ-opioid receptor in the regulation of stress and anxiety.

properties

IUPAC Name

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19(22-15-8-2-1-3-9-15)14-7-6-10-16(13-14)23-20(25)17-11-4-5-12-18(17)21(23)26/h1-3,6-10,13,17-18H,4-5,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJFNUZXIFWYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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